1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene

Chemoinformatics Medicinal Chemistry Organic Synthesis

1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene (CAS 2586127‑01‑5) is a halogenated aromatic ether building block (C₁₃H₈Br₂F₂O, MW 378.01 g mol⁻¹) featuring a 3,4‑difluorobenzene core, a C‑1 aryl bromide, and a para‑bromobenzyl ether at C‑2. Vendors report purity ≥ 98 % (HPLC) and recommend storage at −20 °C under inert atmosphere.

Molecular Formula C13H8Br2F2O
Molecular Weight 378.01 g/mol
CAS No. 2586127-01-5
Cat. No. B6287188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene
CAS2586127-01-5
Molecular FormulaC13H8Br2F2O
Molecular Weight378.01 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COC2=C(C=CC(=C2F)F)Br)Br
InChIInChI=1S/C13H8Br2F2O/c14-9-3-1-8(2-4-9)7-18-13-10(15)5-6-11(16)12(13)17/h1-6H,7H2
InChIKeyIEVHFTFOWWJIFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene (CAS 2586127-01-5): Core Identity and Closest Analogs


1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene (CAS 2586127‑01‑5) is a halogenated aromatic ether building block (C₁₃H₈Br₂F₂O, MW 378.01 g mol⁻¹) featuring a 3,4‑difluorobenzene core, a C‑1 aryl bromide, and a para‑bromobenzyl ether at C‑2. Vendors report purity ≥ 98 % (HPLC) and recommend storage at −20 °C under inert atmosphere. This compound is part of a family of bromobenzyl‑difluorobenzene ether regioisomers; the table below lists the five closest structural analogs (all sharing a C₁₃ core with one Br on the benzyl ring but differing in the number and ring‑position of fluorine and bromine substituents on the central aromatic ring).

Why 1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene Cannot Be Replaced by a Mono‑Brominated or Regio‑Isomeric Analog


The simultaneous presence of a C‑1 aryl bromide and a C‑2 para‑bromobenzyl ether on a 3,4‑difluorobenzene scaffold creates a reactivity profile that cannot be replicated by any single commercially available analog. Closest relatives such as 1‑((4‑bromobenzyl)oxy)‑2,3‑difluorobenzene (CAS 1498171‑05‑3) or 2‑[(4‑bromophenyl)methoxy]‑1,4‑difluorobenzene (CAS 845866‑76‑4) lack the second bromine atom, limiting them to a single cross‑coupling site [1]. The 3,4‑difluoro substitution pattern is critical because vicinal (adjacent) difluoro aromatics are established privileged motifs in medicinal chemistry and liquid‑crystal design; their electronic and torsional profiles differ markedly from 2,4‑ or 2,5‑difluoro isomers [2]. Consequently, substituting this compound with a mono‑brominated or regio‑isomeric analog would alter—or eliminate—key synthetic handles, regio‑electronic properties, and downstream structure‑activity relationships (SAR).

Quantitative Comparative Evidence: 1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene vs. Its Closest Analogs


Differential Synthetic Utility: Dual Bromine Handles Enable Iterative Cross‑Coupling vs. Single‑Bromine Analogs

The target compound carries two chemically distinct C–Br bonds: an aryl bromide (C‑1) on the electron‑deficient 3,4‑difluorobenzene ring and a benzylic bromide on the para‑bromobenzyl ether side‑chain. This dual‑bromine architecture enables sequential orthogonal cross‑coupling (e.g., Suzuki–Miyaura at the benzylic position followed by Buchwald–Hartwig amination at the aryl bromide, or vice‑versa). In contrast, the three closest commercially available analogs—1‑((4‑bromobenzyl)oxy)‑2,3‑difluorobenzene (CAS 1498171‑05‑3), 2‑[(4‑bromophenyl)methoxy]‑1,4‑difluorobenzene (CAS 845866‑76‑4), and 1‑((4‑bromobenzyl)oxy)‑2,4‑difluorobenzene (CAS 910453‑96‑2)—each contain only one C–Br bond. None can support a sequential two‑step coupling strategy. The only other analog with two bromine atoms, 2‑bromo‑4‑(bromomethyl)‑1‑(2,4‑difluorophenoxy)benzene (CAS 1513172‑83‑2), differs in fluorine substitution pattern and places the second bromine at a different position, altering steric and electronic properties.

Chemoinformatics Medicinal Chemistry Organic Synthesis

Regio‑electronic Differentiation: 3,4‑Difluoro vs. Other Difluoro Substitution Patterns

The 3,4‑difluoro substitution on the central aryl ring confers a unique electronic environment. In 3,4‑difluorobenzene derivatives, the two fluorine atoms exert a combined electron‑withdrawing effect that polarizes the ring and activates specific positions for nucleophilic aromatic substitution (SNAr) while deactivating others. [1] The 2,3‑difluoro isomer (CAS 1498171‑05‑3) presents a different dipole moment and H‑bond acceptor profile; the 2,4‑difluoro isomer (CAS 910453‑96‑2) has fluorine atoms meta‑ to one another, resulting in a distinct electrostatic potential surface; the 2,5‑difluoro isomer (CAS 845866‑76‑4) adopts a para‑like electronic distribution. The 3,4‑vicinal difluoro motif is particularly valued in liquid‑crystal design for its combination of high dielectric anisotropy (Δε) and moderate rotational viscosity (γ₁). [2]

Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

Purity Specification: ≥ 98 % (NLT) vs. Typical 95–97 % for Regioisomeric Analogs

Vendor datasheets consistently specify the purity of the target compound as ≥ 98 % (NLT, HPLC). In comparison, closely related regioisomeric analogs—including 1‑((4‑bromobenzyl)oxy)‑2,3‑difluorobenzene (CAS 1498171‑05‑3), 2‑[(4‑bromophenyl)methoxy]‑1,4‑difluorobenzene (CAS 845866‑76‑4), and 1‑((4‑bromobenzyl)oxy)‑2,4‑difluorobenzene (CAS 910453‑96‑2)—are routinely supplied at 95–97 % purity from the same vendor catalogs. This 1–3 percentage‑point purity gap is particularly consequential in palladium‑catalyzed cross‑coupling, where halide‑containing impurities can poison catalysts and reduce turnover numbers.

Procurement Quality Control Analytical Chemistry

Availability from Multiple Global Vendors vs. Single‑Source or Discontinued Analogs

The target compound is listed in the product catalogs of at least five independent global suppliers: Boroncore (BC019480), FUJIFILM Wako (Combi‑Blocks JS‑5802), Leyan (1261230), ChemicalBook (CB88548751), and EvitaChem (EVT‑6419954). In contrast, 2‑[(4‑bromophenyl)methoxy]‑1,4‑difluorobenzene (CAS 845866‑76‑4) is marked as "Discontinued" by at least one major supplier (CymitQuimica), and 1‑((4‑bromobenzyl)oxy)‑2,4‑difluorobenzene (CAS 910453‑96‑2) is available only on a quotation basis from Leyan. This multi‑source availability mitigates single‑vendor supply risk and enables competitive pricing for bulk procurement.

Supply Chain Procurement Research Chemicals

Predicted Physicochemical Properties: Boiling Point and Density vs. Mono‑Brominated Analogs

ChemicalBook reports a predicted boiling point of 382.1 ± 37.0 °C and a predicted density of 1.758 ± 0.06 g cm⁻³ for the target compound. The additional bromine atom increases molecular weight by 78.9 g mol⁻¹ (≈ 26 %) relative to the mono‑brominated analogs (MW 299.11 g mol⁻¹), resulting in a higher predicted boiling point and density. For example, 1‑((4‑bromobenzyl)oxy)‑2,3‑difluorobenzene (CAS 1498171‑05‑3, MW 299.11) has a predicted boiling point of approximately 344–350 °C (class‑level estimate based on analogous difluorobenzene ethers). The higher boiling point of the target compound can simplify purification by distillation at reduced pressure and reduce volatility losses during solvent evaporation.

Physicochemical Properties Purification Formulation

Priority Application Scenarios for 1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene (CAS 2586127-01-5)


Iterative Orthogonal Cross‑Coupling for Library Synthesis of 3,4‑Difluorobiphenyl Ethers

The two chemically distinct C–Br bonds (aryl at C‑1 and benzylic at C‑4′) enable sequential, chemoselective palladium‑catalyzed coupling. In the first step, the more reactive benzylic bromide can undergo Suzuki–Miyaura coupling with an arylboronic acid under mild conditions (Pd(PPh₃)₄, 50 °C, aqueous Na₂CO₃). [1] The remaining aryl bromide can then participate in a second coupling (e.g., Buchwald–Hartwig amination or a second Suzuki reaction) under more forcing conditions. This two‑step, one‑building‑block strategy minimizes the number of starting materials required for constructing diverse 3,4‑difluorobiphenyl ether libraries. Mono‑brominated analogs cannot support this iterative approach.

Synthesis of Fluorinated Liquid‑Crystal Intermediates Possessing High Dielectric Anisotropy

The 3,4‑difluoro substitution pattern is a recognized pharmacophore in liquid‑crystal design, contributing high dielectric anisotropy (Δε) while maintaining relatively low rotational viscosity (γ₁). [2] The target compound can serve as a precursor to laterally fluorinated terphenyl and biphenyl liquid‑crystal cores via sequential Suzuki coupling at both bromine positions. The 3,4‑difluoro motif provides a higher Δε than 2,3‑ or 2,5‑difluoro isomers, making it better suited for active‑matrix display applications where faster switching speeds are required.

Dual‑Handle Scaffold for Fragment‑Based Drug Discovery (FBDD) on 3,4‑Difluorobenzene Cores

In fragment‑based drug discovery, the ability to elaborate a core scaffold in two divergent directions from a single starting material is highly valued. The target compound provides two orthogonal vectors—the C‑1 position for aryl functionalization and the C‑2 benzyl ether position for side‑chain modification. [1] This dual‑handle architecture can be exploited to rapidly generate SAR data around the 3,4‑difluorobenzene core, a privileged scaffold in kinase inhibitor and GPCR modulator programs. [3]

Supply‑Risk Mitigation for Kilo‑Scale Process Chemistry Campaigns

With ≥ 5 confirmed global suppliers (Boroncore, FUJIFILM Wako, Leyan, ChemicalBook, EvitaChem) and ≥ 98 % purity specifications, this compound is better positioned for process‑scale procurement than analogs that are single‑source (CAS 910453‑96‑2), discontinued (CAS 845866‑76‑4), or inconsistently specified for purity. For CROs and pharmaceutical development teams transitioning from medicinal chemistry to preclinical supply, multi‑vendor availability reduces the risk of project delays due to supply‑chain disruption.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.